
1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one, also known as MPPP, is a synthetic compound that belongs to the class of piperazine derivatives. MPPP has gained significant attention in the scientific community due to its potential applications in research and medicine.
Mécanisme D'action
1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have various effects on the brain and body. This compound has also been shown to have an affinity for other neurotransmitter transporters, including serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. The increase in dopamine levels can lead to various effects, including increased alertness, euphoria, and a sense of well-being. However, prolonged use of this compound can lead to adverse effects such as addiction, psychosis, and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one in lab experiments is its ability to selectively target dopamine transporters. This allows researchers to study the role of dopamine in various neurological disorders without affecting other neurotransmitter systems. However, this compound has limitations in terms of its toxicity and potential for abuse, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one in scientific research. One area of interest is the development of new drugs that target dopamine transporters for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of this compound use on the brain and body. Additionally, researchers are exploring the use of this compound in combination with other compounds to enhance its therapeutic potential while minimizing its adverse effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research and medicine. Its ability to selectively target dopamine transporters makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, its toxicity and potential for abuse highlight the importance of responsible use and caution in lab experiments. Future research on this compound will continue to shed light on its potential therapeutic benefits and limitations.
Méthodes De Synthèse
1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one can be synthesized through a multi-step process that involves the reaction of 4-methylpiperidine and 4-prop-2-ynylpiperazine with propanone. The reaction is typically carried out under anhydrous conditions and requires the use of a catalyst such as palladium on carbon. The resulting product is purified through various methods, including crystallization and chromatography.
Applications De Recherche Scientifique
1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the study of dopamine transporters and their role in various neurological disorders such as Parkinson's disease and addiction. This compound has also been used in the development of new drugs for the treatment of these disorders.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-4-7-17-10-12-18(13-11-17)15(3)16(20)19-8-5-14(2)6-9-19/h1,14-15H,5-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIVVWIAPCTTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

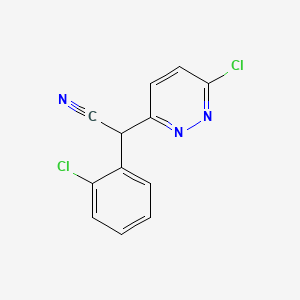
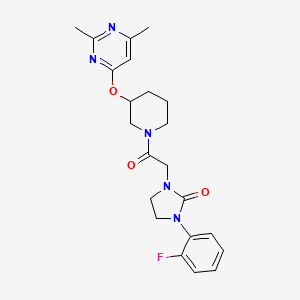
![(2Z)-6-[(4-bromophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one](/img/structure/B2979339.png)
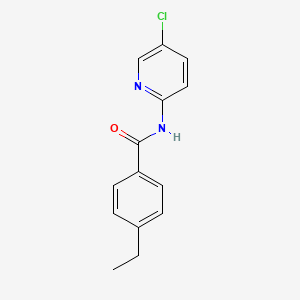
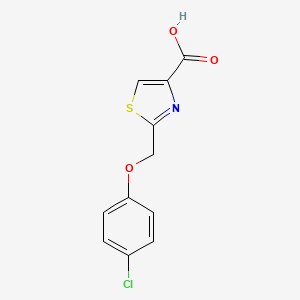
![3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2979345.png)
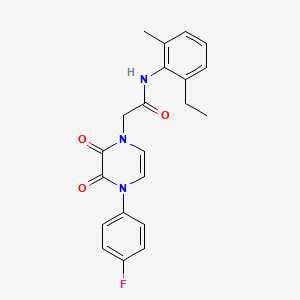
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2979348.png)
![4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2979350.png)
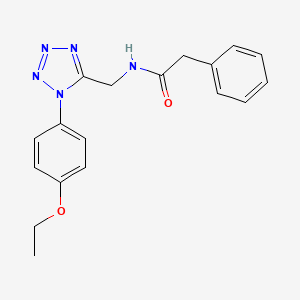

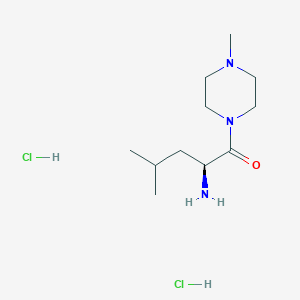
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isobutyl-1H-benzo[d]imidazole](/img/structure/B2979357.png)
![2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2979360.png)